molecular formula C15H24BrNO2 B14319169 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide CAS No. 112460-73-8

3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide

Cat. No.: B14319169
CAS No.: 112460-73-8
M. Wt: 330.26 g/mol
InChI Key: DEGKLWTVBSCBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide typically involves the reaction of chromene derivatives with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-quinones, while reduction can produce dihydrochromenes.

Scientific Research Applications

3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
  • 3-(Diethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide

Uniqueness

Compared to similar compounds, 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has unique properties due to the presence of the dipropylamino group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

112460-73-8

Molecular Formula

C15H24BrNO2

Molecular Weight

330.26 g/mol

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol;hydrobromide

InChI

InChI=1S/C15H23NO2.BrH/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13;/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3;1H

InChI Key

DEGKLWTVBSCBIS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1.Br

Related CAS

116005-04-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.